molecular formula C17H19NO3 B5787368 2,3-dimethoxy-N-[(2-methylphenyl)methyl]benzamide

2,3-dimethoxy-N-[(2-methylphenyl)methyl]benzamide

Cat. No.: B5787368
M. Wt: 285.34 g/mol
InChI Key: FFVANWCFNHDOKX-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two methoxy groups and a methyl-substituted phenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[(2-methylphenyl)methyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an appropriate amine derivative. One common method includes using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction yields 2,3-dimethoxybenzamides in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2,3-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-7-4-5-8-13(12)11-18-17(19)14-9-6-10-15(20-2)16(14)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVANWCFNHDOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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